molecular formula C9H15NO2 B13065870 Ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate

Ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate

Katalognummer: B13065870
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: VJNUXHILCQZALY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate is a bicyclic compound with the molecular formula C9H15NO2. It is known for its unique structure, which includes a nitrogen atom within a bicyclic framework.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of palladium-catalyzed reactions to form the bicyclic structure. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate can be compared with other bicyclic compounds such as:

Eigenschaften

Molekularformel

C9H15NO2

Molekulargewicht

169.22 g/mol

IUPAC-Name

ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)6-3-4-10-8-5-7(6)8/h6-8,10H,2-5H2,1H3

InChI-Schlüssel

VJNUXHILCQZALY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CCNC2C1C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.